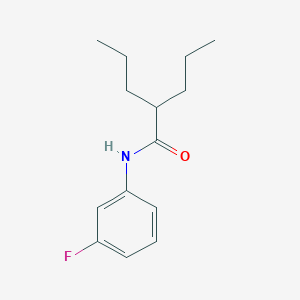

N-(3-fluorophenyl)-2-propylpentanamide

説明

N-(3-Fluorophenyl)-2-propylpentanamide (hereafter referred to as IVa) is a valproic acid (VPA) derivative synthesized by replacing the carboxylic acid group of VPA with a 3-fluorophenylamide moiety . This structural modification aims to enhance pharmacological properties, such as bioavailability, target specificity, or reduced hepatotoxicity compared to VPA. IVa is synthesized via a condensation reaction between VPA and 3-fluoroaniline, yielding an 85% product under optimized conditions . Its molecular formula is C₁₄H₁₈FNO, with a molar mass of 235.3 g/mol.

特性

分子式 |

C14H20FNO |

|---|---|

分子量 |

237.31 g/mol |

IUPAC名 |

N-(3-fluorophenyl)-2-propylpentanamide |

InChI |

InChI=1S/C14H20FNO/c1-3-6-11(7-4-2)14(17)16-13-9-5-8-12(15)10-13/h5,8-11H,3-4,6-7H2,1-2H3,(H,16,17) |

InChIキー |

GXJWXSUKQRDADV-UHFFFAOYSA-N |

SMILES |

CCCC(CCC)C(=O)NC1=CC(=CC=C1)F |

正規SMILES |

CCCC(CCC)C(=O)NC1=CC(=CC=C1)F |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

N-(2-Hydroxyphenyl)-2-Propylpentanamide (HO-AAVPA)

HO-AAVPA is a VPA derivative with a 2-hydroxyphenyl substituent (Fig. 1). Key comparisons include:

Notes:

- HO-AAVPA exhibits superior antiproliferative activity in triple-negative breast cancer (TNBC) and cervical cancer (HeLa) cells compared to VPA, attributed to enhanced histone deacetylase (HDAC) inhibition . However, its poor solubility and rapid metabolism limit bioavailability .

- IVa has demonstrated preliminary antiproliferative effects in glioblastoma stem cells in 2D/3D models, though specific IC₅₀ values are unreported .

N-(3-Methoxyphenyl)-2-Propylpentanamide (IVb)

IVb shares structural homology with IVa but substitutes fluorine with a methoxy group at the phenyl para position (Fig. 2):

Structural Implications :

- The 3-fluoro group in IVa may enhance metabolic stability and membrane permeability compared to IVb’s methoxy group, which could increase polarity .

- Neither compound has been directly compared in HDAC inhibition assays, though both are hypothesized to retain VPA’s epigenetic modulation properties .

N-(4-Methoxyphenyl)-2-Propylpentanamide

This derivative features a methoxy group at the phenyl para position (CAS 3116-25-4) .

- Reduced steric hindrance vs. IVa (para-substituted vs. meta-substituted).

- Potential differences in target binding affinity due to electronic effects of methoxy vs. fluorine.

Pharmacokinetic and Mechanistic Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。